Hydrochloride methanol

esterification acid catalysis anhydrous synthesis

Procure anhydrous methanolic HCl (CAS 132228-87-6) for precise esterification and GC derivatization workflows. This solution ensures reaction completion by eliminating competing hydrolysis caused by water in aqueous HCl, and prevents unwanted ethyl ester formation from ethanolic substitutes. Choose standardized concentrations for method-defined reproducibility in fatty acid analysis and organic synthesis.

Molecular Formula CH5ClO
Molecular Weight 68.5 g/mol
Cat. No. B1647303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrochloride methanol
Molecular FormulaCH5ClO
Molecular Weight68.5 g/mol
Structural Identifiers
SMILESCO.Cl
InChIInChI=1S/CH4O.ClH/c1-2;/h2H,1H3;1H
InChIKeyFUKUFMFMCZIRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 50 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanolic Hydrogen Chloride (CAS 132228-87-6): Technical Baseline for Reagent Procurement and Method Development


Methanolic hydrogen chloride (hydrochloride methanol, CAS 132228-87-6) is a solution of anhydrous hydrogen chloride gas dissolved in methanol, typically supplied at standardized concentrations ranging from 0.5 M to 3.0 M for analytical and synthetic applications . This reagent exists as a colorless, flammable liquid with a molecular formula of CH₃OH·HCl (or CH₅ClO) and a boiling point of approximately 107.5 °C [1]. Unlike aqueous hydrochloric acid, methanolic HCl functions as an acid catalyst under strictly anhydrous conditions, enabling esterification, transesterification, and derivatization reactions where water would otherwise promote competing hydrolysis or shift unfavorable equilibria [2]. The compound is commercially available from major reagent suppliers in multiple concentrations, with the 3 M formulation in methanol being the most widely adopted standard for gas chromatography (GC) derivatization workflows [3].

Why Aqueous HCl or Alternative Solvent-Based HCl Reagents Cannot Substitute for Methanolic HCl in Critical Workflows


The substitution of methanolic HCl with aqueous hydrochloric acid, ethanolic HCl, or HCl in dioxane introduces quantifiable differences in reaction kinetics, product distribution, and analytical reproducibility. Aqueous HCl (37%) contains approximately 65% water, which inhibits the forward progress of esterification and hydrochlorination reactions by shifting equilibrium toward hydrolysis rather than ester formation [1]. Ethanolic HCl solutions, while anhydrous, produce ethyl esters during derivatization—a critical distinction when gas chromatographic retention times and mass spectral fragmentation patterns are method-defined for methyl esters [2]. HCl in 1,4-dioxane offers alternative solubility characteristics but introduces solvent polarity and boiling point differences (dioxane bp 101 °C, relative polarity 0.164; methanol bp 65 °C, relative polarity 0.762) that fundamentally alter reaction medium properties and downstream workup requirements [3]. Furthermore, methanolic HCl solutions are not indefinitely stable; HCl concentration decreases over time at room temperature, with methyl chloride forming as a volatile degradation product [4]. These solvent-specific attributes make direct substitution without method revalidation scientifically unsound for regulated analytical workflows and synthetic protocols.

Quantitative Differentiation of Methanolic HCl Against Closest Analogs: Head-to-Head and Cross-Study Evidence


Anhydrous Acid Catalysis Without Competing Hydrolysis: Functional Differentiation from Aqueous HCl

Methanolic HCl enables anhydrous acid catalysis where aqueous HCl introduces water that reverses esterification equilibria. Industrial methyl chloride synthesis requires anhydrous methanol and HCl gas precisely because the 65% water content in 35% aqueous HCl suppresses the forward hydrochlorination reaction [1]. Even in the absence of water, hydrogen chloride dissolved in methanol protonates molecules or ions and serves as an acid-catalyst under strictly water-free conditions where hydrolysis would otherwise compete [2].

esterification acid catalysis anhydrous synthesis Fischer esterification

Reaction Yield Differentiation: Methanolic HCl vs. Ethanolic HCl in Carboxylic Acid Esterification

A comparative study of carboxylic acid esterification catalyzed by HCl in different alcohols demonstrated that methanol with concentrated HCl achieved yields of 15–56% under room temperature conditions (1440 min reaction time), whereas ethanol with HCl produced yields of 56–94% under room temperature conditions (20–30 min reaction time) [1]. However, when heating was applied (50–60 °C), ethanol without added HCl achieved only 46–80% yield, highlighting that the alcohol identity determines both the reaction rate and the ultimate product identity (methyl ester vs. ethyl ester) [1]. A separate study on acrylic acid esterification with methanol, ethanol, and propanol catalyzed by HCl confirmed that HCl catalyzes the reaction rapidly, but noted that reaction rates differ systematically with alcohol chain length [2].

esterification yield carboxylic acid methanol vs ethanol homogeneous catalysis

Solvent Polarity and Its Impact on Reaction Medium Properties: Methanol vs. 1,4-Dioxane

The choice of solvent for HCl solutions significantly alters the reaction medium properties. Methanol has a relative polarity of 0.762 (normalized to water = 1), whereas 1,4-dioxane has a relative polarity of 0.164 [1]. This approximately 4.6-fold difference in polarity affects solute solubility, reaction kinetics, and the activity of HCl in solution. Theoretical analysis of HCl ionic electric conductance in methanol, methanol-water mixtures, and dioxane-water mixtures demonstrates that solvent permittivity (ε) and viscosity (η) fundamentally influence the thermodynamic non-ideality and conductance behavior of HCl solutions [2]. The study achieved good-to-excellent theory-experiment fit at ε > 30, but required adjusted ε values at ε < 30 due to external electric field effects on solvent molecular arrangement [2]. These differences translate directly to practical outcomes: methanolic HCl solutions are typically available at 3 M concentration with density 0.871-0.881 g/mL at 20 °C, while HCl in dioxane is supplied at 4.0 M concentration with density 1.05 g/mL at 25 °C .

solvent polarity dielectric constant reaction medium Boc deprotection

Evidence-Backed Application Scenarios for Methanolic HCl Reagent Procurement


GC Derivatization of Volatile Short-Chain Fatty Acids for Quantitative Analysis

Methanolic HCl (3 M in methanol, LiChropur™ grade) is the established reagent for preparing methyl esters of volatile short-chain fatty acids prior to gas chromatographic analysis . Fatty acids are esterified by heating with anhydrous methanol in the presence of HCl catalyst in a sealed vessel, enabling clean reaction with volatile by-products and fast, quantitative derivatization . This application is method-defined—substituting ethanolic HCl would produce ethyl esters with different retention times and mass spectra, requiring complete method revalidation [1]. The reagent is suitable for derivatization of corticosteroids, estrogens, fatty acids, hop and beer bitter acids, lipids, and formic and acetic acid in complex matrices .

Anhydrous Acid-Catalyzed Esterification and Transesterification in Organic Synthesis

Methanolic HCl enables esterification reactions under strictly anhydrous conditions where aqueous HCl would introduce water and reverse the equilibrium toward hydrolysis . The absence of water is critical for driving esterification to completion and for protecting water-sensitive substrates or intermediates. Commercial methanolic HCl solutions are available at standardized concentrations (0.5 M to 3.0 M) with concentration verified by neutralization titration and effect tested for ester derivatization [1]. The lower boiling point of methanol (65 °C) compared to alternative solvents like dioxane (101 °C) [2] facilitates solvent removal under reduced pressure during workup, a practical advantage in synthetic workflows.

Methyl Chloride Synthesis and Halogenoalkane Production

Industrial production of methyl chloride (chloromethane) utilizes the reaction of methanol with hydrogen chloride under anhydrous conditions . The presence of water—as found in aqueous HCl formulations—suppresses the forward reaction and reduces yield, which is why industrial synthesis employs anhydrous methanol and HCl gas . Patent literature describes processes for preparing methyl chloride by reacting methanol with hydrogen chloride in the liquid phase, with hydrogen chloride concentration being a critical parameter relative to the azeotropic concentration [1]. Methanolic HCl solutions provide a convenient liquid-phase alternative to gaseous HCl handling for laboratory-scale halogenoalkane synthesis.

Forced Degradation Studies in Pharmaceutical Stability-Indicating Method Development

Methanolic HCl at elevated concentrations (4 M) is employed as a forced degradation agent in pharmaceutical stability studies. A validated HPLC/UV method for the hypoglycemic drug mitiglinide utilized 4 M methanolic HCl for 12 hours as an acidic stress condition to generate degradation products for method specificity assessment . The use of methanolic HCl rather than aqueous HCl ensures that degradation pathways reflect those relevant to non-aqueous formulation matrices, while also minimizing competing hydrolytic degradation that would confound interpretation of acid-catalyzed degradation mechanisms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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